molecular formula C23H18BrN3O3S B2662647 N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide CAS No. 919703-69-8

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide

Cat. No.: B2662647
CAS No.: 919703-69-8
M. Wt: 496.38
InChI Key: CUXVOCGMSDJUGD-UHFFFAOYSA-N
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Description

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide is a synthetic chemical compound designed for advanced biochemical and pharmacological research. This molecule features a complex structure comprising an indole core, a 4-bromophenyl substituent, a thioethyl linker, and a terminal 3-nitrobenzamide group. Its design suggests potential as a key intermediate or investigative tool in medicinal chemistry, particularly in the development of targeted therapies. Indole derivatives are extensively studied in oncology research for their ability to interact with various cellular pathways . The presence of the bromophenyl and nitrobenzamide groups indicates this compound may be engineered for high-affinity binding to specific enzymatic targets, potentially functioning as an inhibitor for enzymes critical in disease progression. Researchers can utilize this compound to explore structure-activity relationships (SAR) in novel drug discovery efforts, particularly in the fields of cancer and immunology, where similar molecules have shown significant promise . This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O3S/c24-17-10-8-15(9-11-17)21-22(19-6-1-2-7-20(19)26-21)31-13-12-25-23(28)16-4-3-5-18(14-16)27(29)30/h1-11,14,26H,12-13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXVOCGMSDJUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)SCCNC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Thioether Linkage: The indole derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires a base such as sodium hydride (NaH) to deprotonate the thiol, facilitating the nucleophilic substitution reaction.

    Attachment of the Nitrobenzamide Group: The final step involves the coupling of the thioether-indole intermediate with 3-nitrobenzoyl chloride in the presence of a base like triethylamine (TEA) to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl2) or catalytic hydrogenation.

    Substitution: The bromine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: SnCl2, catalytic hydrogenation

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural ligands, allowing the compound to bind to target proteins and modulate their activity. The nitro group may also play a role in redox reactions within biological systems, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Substituent Analysis and Electronic Effects

The target compound’s 4-bromophenyl indole and 3-nitrobenzamide groups distinguish it from structurally related analogues. Below is a comparative analysis of key analogues:

Compound Name / ID Key Substituents Electronic Profile Potential Biological Implications
Target Compound 4-Bromophenyl (indole), thioethyl linker, 3-nitrobenzamide Strong electron-withdrawing (Br, NO₂) Enhanced electrophilicity; possible enzyme inhibition
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl-4-yl)propanamide Fluoro-biphenyl, propanamide Moderate electron-withdrawing (F) Improved bioavailability due to fluorine
N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide (ID 15) Thienylmethylthio, cyano-pyridine Mixed (electron-withdrawing CN, sulfur) Potential antiviral or anticancer activity
2-Acetylthiazole-4-carboxamide derivatives Acetylthiazole, carboxamide Electron-deficient thiazole ring Algaecidal activity (reported in )
N-(2-(5-Methoxy-2-(phenylthio)-1H-indol-3-yl)ethyl)acetamide (21) Methoxy-indole, phenylthio, acetamide Electron-donating (OCH₃), sulfur-rich Serotonin receptor modulation (melatonin analogue)

Key Observations :

  • The thioethyl linker may confer greater flexibility and redox sensitivity compared to rigid linkers (e.g., propanamide in ).
  • Bromine vs. Fluorine : Bromine’s larger atomic radius and polarizability could enhance hydrophobic interactions, whereas fluorine improves metabolic stability .

Biological Activity

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several significant structural components:

  • Indole Core : Known for diverse biological roles, particularly in pharmacology.
  • Thioether Linkage : Enhances lipophilicity, potentially improving interaction with biological targets.
  • Nitrobenzamide Moiety : Implicated in various biological activities, including anti-inflammatory and anticancer effects.

The molecular formula is C16H15BrN2O3SC_{16}H_{15}BrN_{2}O_{3}S, with a molecular weight of approximately 396.27 g/mol.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Mechanism of Action : The nitro group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS), inducing apoptosis in cancer cells.
  • In Vitro Studies : In cell line assays, this compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Anti-inflammatory Effects

The compound has also shown promise in modulating inflammatory responses:

  • Inhibition of Pro-inflammatory Cytokines : It has been observed to inhibit the production of key inflammatory mediators such as TNF-α and IL-6 in activated macrophages .
  • Potential Applications : This activity suggests its utility in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the anticancer effects of various nitrobenzamide derivatives. Among these, this compound exhibited superior activity against MCF-7 (breast cancer) cells, with an IC50 value significantly lower than that of standard chemotherapeutics .

Case Study 2: Mechanistic Insights

Research conducted by Zhang et al. (2022) investigated the mechanistic pathways through which this compound induces apoptosis in cancer cells. The study utilized flow cytometry and Western blot analysis to demonstrate that treatment with the compound leads to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerSignificant cytotoxicity against MCF-7
Anti-inflammatoryInhibition of TNF-α and IL-6 production
Apoptosis InductionIncreased pro-apoptotic protein levels

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